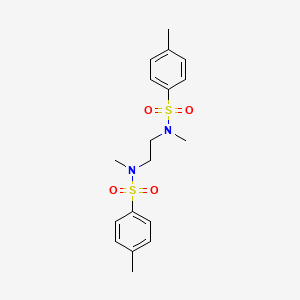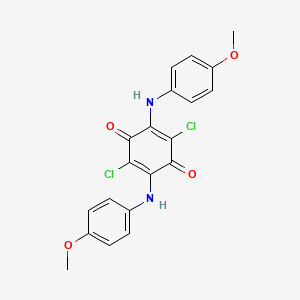
2,5-Dichloro-3,6-bis(4-methoxyanilino)cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-3,6-bis(4-methoxyanilino)benzo-1,4-quinone is a synthetic organic compound known for its unique chemical structure and properties It is a derivative of benzoquinone, characterized by the presence of two chlorine atoms and two 4-methoxyanilino groups attached to the benzoquinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-3,6-bis(4-methoxyanilino)benzo-1,4-quinone typically involves the reaction of 2,5-dichloro-1,4-benzoquinone with 4-methoxyaniline. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, often in the presence of a catalyst like hydrochloric acid or acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, solvent, and catalyst concentration to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dichloro-3,6-bis(4-methoxyanilino)benzo-1,4-quinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-3,6-bis(4-methoxyanilino)benzo-1,4-quinone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 2,5-dichloro-3,6-bis(4-methoxyanilino)benzo-1,4-quinone involves its interaction with various molecular targets. It can act as an electron acceptor or donor, participating in redox reactions. The compound’s quinone core allows it to undergo reversible redox cycling, which is crucial for its biological activities. It can generate reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to cell death or other biological effects .
Vergleich Mit ähnlichen Verbindungen
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its high reduction potential and use as an oxidizing agent.
2,5-Dichloro-3,6-bis(cyclohexylamino)benzo-1,4-quinone: Similar structure but with cyclohexylamino groups instead of methoxyanilino groups.
Uniqueness: 2,5-Dichloro-3,6-bis(4-methoxyanilino)benzo-1,4-quinone is unique due to the presence of methoxyanilino groups, which impart distinct electronic and steric properties.
Eigenschaften
CAS-Nummer |
17123-21-6 |
|---|---|
Molekularformel |
C20H16Cl2N2O4 |
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
2,5-dichloro-3,6-bis(4-methoxyanilino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H16Cl2N2O4/c1-27-13-7-3-11(4-8-13)23-17-15(21)20(26)18(16(22)19(17)25)24-12-5-9-14(28-2)10-6-12/h3-10,23-24H,1-2H3 |
InChI-Schlüssel |
MVLKRVADQLKKGD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=C(C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


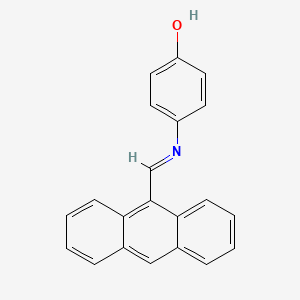


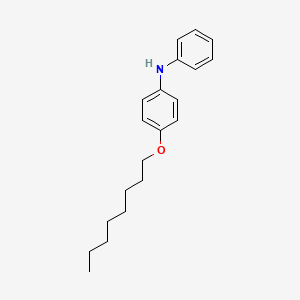
![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11955790.png)
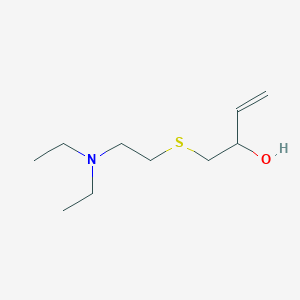


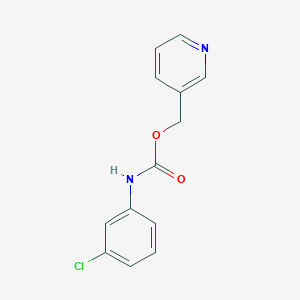
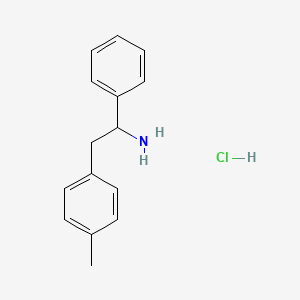
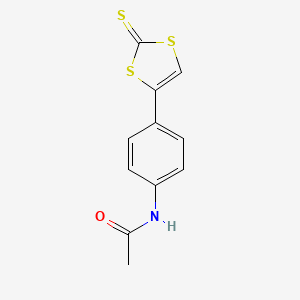
![7,7-Dibromo-2-methylbicyclo[4.1.0]heptane](/img/structure/B11955836.png)
